molecular formula C13H19N3O4S B1317957 Ethyl 4-[(4-aminophenyl)sulfonyl]piperazine-1-carboxylate CAS No. 682341-20-4

Ethyl 4-[(4-aminophenyl)sulfonyl]piperazine-1-carboxylate

Cat. No.: B1317957
CAS No.: 682341-20-4
M. Wt: 313.37 g/mol
InChI Key: LQXVABVGWTUSGY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(4-aminophenyl)sulfonyl]piperazine-1-carboxylate typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization yields the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, ensuring high yield and purity through optimized reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(4-aminophenyl)sulfonyl]piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions often employ reducing agents to remove oxygen or add hydrogen to the compound.

    Substitution: Substitution reactions involve the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Typical reagents include halides, acids, and bases under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Ethyl 4-[(4-aminophenyl)sulfonyl]piperazine-1-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of ethyl 4-[(4-aminophenyl)sulfonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to active sites and preventing substrate interaction. Additionally, it can modulate protein-protein interactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[(4-aminophenyl)sulfonyl]piperazine-1-carboxylate is unique due to its specific functional groups and structural configuration, which confer distinct chemical reactivity and biological activity. Its sulfonyl and piperazine moieties contribute to its versatility in scientific research and potential therapeutic applications.

Properties

IUPAC Name

ethyl 4-(4-aminophenyl)sulfonylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O4S/c1-2-20-13(17)15-7-9-16(10-8-15)21(18,19)12-5-3-11(14)4-6-12/h3-6H,2,7-10,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQXVABVGWTUSGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50586162
Record name Ethyl 4-(4-aminobenzene-1-sulfonyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50586162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

682341-20-4
Record name Ethyl 4-(4-aminobenzene-1-sulfonyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50586162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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